7,8-Dichloroisoquinoline hydrochloride

Description

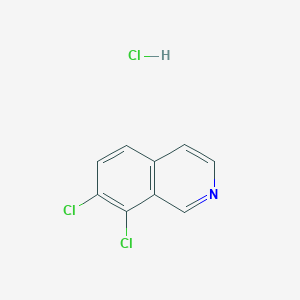

7,8-Dichloroisoquinoline hydrochloride (CAS 61563-36-8; molecular formula C₉H₅Cl₂N·HCl) is a halogenated isoquinoline derivative synthesized via the reaction of 7,8-dichloroisoquinoline with ethereal hydrogen chloride, followed by recrystallization from ethanol . It is structurally characterized by chlorine substituents at the 7- and 8-positions of the aromatic isoquinoline ring. Studies have demonstrated its role as a metabolic intermediate in the aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) in rat liver microsomes, where oxidative reactions catalyzed by NADPH-dependent enzymes yield 7,8-dichloroisoquinoline as a final product . This compound has garnered attention in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules .

Properties

CAS No. |

57987-76-5 |

|---|---|

Molecular Formula |

C9H6Cl3N |

Molecular Weight |

234.5 g/mol |

IUPAC Name |

7,8-dichloroisoquinoline;hydrochloride |

InChI |

InChI=1S/C9H5Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-5H;1H |

InChI Key |

UOQQIHKVWJJIOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Cl)Cl.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

Antiviral Activity

7,8-Dichloroisoquinoline hydrochloride has been identified as a promising lead compound in the development of antiviral agents. Its structural properties allow it to interact effectively with viral targets. For example, studies have shown that derivatives of isoquinoline compounds exhibit inhibitory effects against HIV-1 integrase, suggesting that this compound could be a candidate for further development in HIV treatment .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. It has been linked to the inhibition of various cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116). The mechanisms appear to involve the modulation of protein kinases and topoisomerases, which are critical in cancer cell proliferation .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported moderate to high activity against both gram-positive and gram-negative bacteria, as well as fungal strains. The presence of chlorine atoms enhances its interaction with microbial targets, leading to effective inhibition .

Insecticidal Activity

Recent investigations have highlighted the insecticidal potential of this compound derivatives against malaria and dengue vectors. These compounds exhibited significant larvicidal and pupicidal effects, indicating their potential use in vector control strategies .

Synthetic Chemistry Applications

Synthesis of Derivatives

this compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. The compound can be modified through several chemical reactions to produce new isoquinoline-based structures that may exhibit improved efficacy against specific biological targets .

Click Chemistry

Utilizing click chemistry techniques, researchers have synthesized new derivatives of this compound that demonstrate enhanced antimicrobial and anticancer activities. This method allows for rapid assembly of complex molecules while maintaining high yields and purity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- HIV-1 Integrase Inhibition : A study demonstrated that derivatives based on this compound showed promising results in inhibiting HIV-1 integrase activity with moderate to high efficacy compared to existing antiretroviral drugs .

- Antimicrobial Screening : In vitro tests revealed that specific derivatives exhibited strong antimicrobial activity against multiple bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

- Insecticidal Efficacy : Research focused on larvicidal effects indicated that certain derivatives could significantly reduce mosquito populations responsible for malaria transmission .

Comparison with Similar Compounds

5,8-Dichloroisoquinoline

- Structure : Chlorine atoms at positions 5 and 6.

- Molecular Formula: C₉H₅Cl₂N (same as 7,8-dichloroisoquinoline).

- CAS : 73075-59-8.

- Synthesis: Not explicitly detailed in the evidence but likely involves selective halogenation of isoquinoline.

- Applications: Used as a pharmaceutical intermediate, though its biological activity remains less characterized compared to 7,8-dichloroisoquinoline .

1,3-Dichloroisoquinoline

7,8-Benzoquinoline

- Structure: Benzene ring fused to the 7,8-positions of quinoline.

- Molecular Formula : C₁₃H₉N.

- CAS : 230-27-3.

- Biological Activity: Activates CFTR and KCNN4 ion channels in respiratory epithelia, with EC₅₀ values comparable to dichloroisoquinoline derivatives .

7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: Chlorine at position 7 on a partially saturated isoquinoline ring.

- Molecular Formula : C₉H₁₁Cl₂N.

- CAS: Not explicitly provided, but synonyms include "7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride."

- Applications : Studied as a metabolic intermediate in the aromatization pathway of DCTQ .

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: Fluorine atoms at positions 7 and 8 on a tetrahydroisoquinoline backbone.

- Molecular Formula : C₉H₁₀F₂N·HCl.

- CAS: Not provided.

- Applications : Less explored pharmacologically but serves as a structural analogue for studying halogen effects on metabolic stability .

Comparative Analysis

Structural Differences

- Halogen Position: The 7,8-dichloro substitution in 7,8-dichloroisoquinoline hydrochloride contrasts with 5,8-dichloroisoquinoline (5,8-Cl) and 1,3-dichloroisoquinoline (1,3-Cl), leading to distinct electronic and steric properties.

- Saturation: 7,8-Dichloroisoquinoline is fully aromatic, whereas tetrahydro derivatives (e.g., 7-chloro-tetrahydroisoquinoline) exhibit partial saturation, affecting metabolic pathways .

Physical Properties

Preparation Methods

Pomeranz-Fritsch Reaction: Early Methodology

The Pomeranz-Fritsch reaction, a classical method for isoquinoline synthesis, involves cyclizing imine intermediates in strongly acidic conditions. For 7,8-dichloroisoquinoline, this method required cyclizing 2,3-dichlorobenzylideneaminoacetaldehyde dimethyl acetal in concentrated sulfuric acid at 160°C. Despite its historical relevance, this approach faces limitations:

-

High-Temperature Requirements : Prolonged exposure to hot sulfuric acid increases energy consumption and safety risks.

-

Low Yields and Purification Challenges : The reaction generates byproducts that complicate isolation, often resulting in yields below 50%.

-

Environmental Concerns : Neutralizing excess acid produces large quantities of salt waste, posing disposal challenges.

Modern Synthetic Routes

Lewis Acid-Catalyzed Cyclization

A breakthrough method, patented in and, employs Lewis acids like aluminum chloride to cyclize N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal at ambient temperatures.

Reaction Mechanism and Steps

-

Cyclization :

-

Substrate : N-Acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal.

-

Catalyst : Aluminum chloride (0.682 mol per 0.149 mol substrate).

-

Solvent : 1,2-Dichloroethane, chosen for its compatibility with Lewis acids.

-

Conditions : Room temperature (20–30°C), 1-hour reaction time.

-

Outcome : Forms N-acetyl-7,8-dichloro-1,2-dihydroisoquinoline in 85–90% yield.

-

-

Hydrogenation :

-

Hydrolysis :

Advantages Over Traditional Methods

Alternative Chlorination Strategies

While direct chlorination of isoquinoline is theorized, no peer-reviewed studies confirm this route for 7,8-dichloroisoquinoline. However, analogous syntheses for 4,7-dichloroquinoline (CAS 86-98-6) provide insights:

Phosphorus Oxychloride-Mediated Chlorination

Applicability to 7,8-Dichloroisoquinoline :

-

Positional selectivity challenges may arise due to steric and electronic differences.

-

Requires precise control of reaction conditions to avoid over-chlorination.

Optimization of Reaction Parameters

Solvent Selection

Dichloroethane is optimal due to its balance of polarity and stability under Lewis acid conditions.

Catalyst Loading and Efficiency

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aluminum Chloride | 450 | 1 | 90 |

| Stannic Chloride | 500 | 1.5 | 85 |

| Titanium Chloride | 500 | 2 | 78 |

Aluminum chloride provides the best compromise between cost and efficiency.

Physicochemical Characterization

Structural and Thermal Properties

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 7,8-Dichloroisoquinoline Hydrochloride in synthetic mixtures?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the primary method for characterizing this compound. Hydrochloride salts in mixtures may release hydrochloric acid, which can interfere with analysis. Use internal standards (IS) such as deuterated analogs (e.g., 1,4-dichlorobenzene-d4, naphthalene-d8) to improve accuracy. Ensure IS retention times (RTs) align with target analytes and meet acceptance criteria outlined in Method 8000 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Avoid prolonged storage, as degradation may increase hazard risks. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. Refer to safety data sheets (SDS) for compound-specific handling protocols .

Q. What are the key steps for synthesizing this compound?

- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous dihydroisoquinoline derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) suggest starting with isoquinoline precursors followed by chlorination. Purify intermediates via recrystallization or column chromatography and confirm structures using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound?

- Methodological Answer : Implement a statistical analysis plan (SAP) to predefine analytical methods, assumptions, and validation steps. For example, use multivariate regression to account for variables like pH or temperature that may affect hydrochloride salt stability. Cross-validate results with orthogonal techniques (e.g., HPLC vs. GC/MS) and document deviations rigorously .

Q. What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to 0.1M HCl/NaOH for pH stress, 40–60°C for thermal stress). Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results against pharmacopeial reference standards (e.g., USP/EP) for impurity profiling .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) to trace metabolic pathways or reaction mechanisms. Use kinetic isotope effect (KIE) studies to elucidate rate-determining steps in catalysis or biological interactions. Validate isotopic purity via mass spectrometry and NMR .

Q. What strategies mitigate interference from hydrochloric acid in analytical workflows?

- Methodological Answer : Neutralize residual HCl by adding a stoichiometric amount of sodium bicarbonate before extraction. Alternatively, employ ion-pair chromatography to separate ionic byproducts. Validate recovery rates using spiked samples and matrix-matched calibration curves .

Q. How can computational modeling complement experimental studies of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and molecular docking to simulate interactions with biological targets. Cross-reference computational data with experimental results (e.g., X-ray crystallography) to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.